molecular formula C5H3FN2O2 B1317553 5-Fluoro-2-nitropyridine CAS No. 779345-37-8

5-Fluoro-2-nitropyridine

Cat. No.: B1317553
CAS No.: 779345-37-8
M. Wt: 142.09 g/mol
InChI Key: CGFYNRVHPARGFY-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H3FN2O2 This compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 2-position on the pyridine ring

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other fluorinated compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain enzymes involved in the metabolism of fluorinated compounds. The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which can lead to the modification of the enzyme’s active site and subsequent changes in its catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in the detoxification of xenobiotics, leading to changes in the levels of various metabolic enzymes. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of various by-products, which may have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including damage to specific organs and tissues. Studies in animal models have shown that high doses of this compound can lead to significant changes in liver function, as well as alterations in the levels of various metabolic enzymes. These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of fluorinated compounds. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and the levels of specific metabolites. For example, this compound can be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of various metabolites that can be further processed by the cell. These interactions can have significant effects on the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can be distributed to different cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within specific tissues and organs can influence its overall activity and function. For instance, the presence of specific transporters in certain tissues can lead to higher concentrations of this compound in those areas, thereby enhancing its effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with various biomolecules and influence cellular processes. The targeting of this compound to specific compartments is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. These interactions can have significant effects on the overall activity and function of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitropyridine can be achieved through several methods. One common approach involves the fluorination of 2-nitropyridine. This can be done using N-fluoropyridinium salts, which are efficient precursors for the synthesis of substituted fluoropyridines. The reaction typically involves the use of fluorine gas (F2) in the presence of a strong acid .

Another method involves the diazotization of 2-amino-5-nitropyridine followed by fluorination. This process includes the formation of a diazonium salt, which is then treated with a fluorinating agent such as hydrofluoric acid (HF) or tetrafluoroboric acid (HBF4) to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration of pyridine followed by selective fluorination. The nitration step typically uses nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group. The subsequent fluorination step can be carried out using various fluorinating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitropyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro and fluorine groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or amines in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the nitro group.

    Reduction: 5-Fluoro-2-aminopyridine.

    Oxidation: Oxidized derivatives of this compound, although these are less common.

Scientific Research Applications

5-Fluoro-2-nitropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also used in the study of reaction mechanisms involving fluorinated pyridines.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those that require fluorine substitution for enhanced biological activity.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals where fluorinated pyridines are required.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitropyridine: Similar structure but with the positions of the fluorine and nitro groups reversed.

    3-Fluoro-2-nitropyridine: Fluorine atom at the 3-position and nitro group at the 2-position.

    4-Fluoro-2-nitropyridine: Fluorine atom at the 4-position and nitro group at the 2-position.

Uniqueness

5-Fluoro-2-nitropyridine is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct electronic and steric properties. This positioning can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

5-fluoro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFYNRVHPARGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587792
Record name 5-Fluoro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779345-37-8
Record name 5-Fluoro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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